molecular formula C7H4ClF3N2O2 B071698 4-Chloro-2-nitro-5-(trifluoromethyl)aniline CAS No. 167415-22-7

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Cat. No. B071698
CAS RN: 167415-22-7
M. Wt: 240.57 g/mol
InChI Key: HLEWKRQSGSZHGO-UHFFFAOYSA-N
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Description

“4-Chloro-2-nitro-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 . It is a light yellow to yellow powder or crystals .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in both “4-Chloro-2-nitro-5-(trifluoromethyl)aniline” and “5-Amino-2-chloro-4-nitrobenzotrifluoride”, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drug molecules, making it a valuable component in drug design .

Agrochemical Applications

Trifluoromethylpyridines, which can be derived from these compounds, are used extensively in the agrochemical industry . They are used in the protection of crops from pests .

Synthesis of Other Compounds

“4-Chloro-2-nitro-5-(trifluoromethyl)aniline” has been used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol . Similarly, “5-Amino-2-chloro-4-nitrobenzotrifluoride” can be used as a building block in the synthesis of other complex organic compounds .

Material Science Applications

Compounds like “5-Amino-2-chloro-4-nitrobenzotrifluoride” can be used in the development of new materials with desirable properties . These materials can have applications in various fields including nonlinear optics, dielectric, piezoelectric, pyroelectric, and ferroelectric .

Nonlinear Optical Applications

Certain derivatives of these compounds can be used in nonlinear optical (NLO) applications . They can be used in the development of high-power laser applications .

Optical Limiting Applications

These compounds can also be used in optical limiting applications . This involves controlling the transmission of light in order to protect optical sensors from damage .

Mechanism of Action

Target of Action:

These nerves produce calcitonin gene-related peptide (CGRP), which acts as a neurotransmitter and plays a role in pain perception .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability.

properties

IUPAC Name

4-chloro-2-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEWKRQSGSZHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372203
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

CAS RN

167415-22-7
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167415-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-acetamido-6-chloro-4-nitrobenzotrifluoride (780 mg, 2.76 mmol) in concentrated HCl (3 mL) was refluxed overnight and it was extracted by ethyl acetate (2×3 mL). The extract was dried over Mg2SO4 and evaporated to give 517 mg (78%) of 3-amino-6-chloro-4-nitrobenzotrifluoride. 1H NMR (CDCl3): δ6.205 (s, 2H); 7.206 (s, 1H); 8.263 (s, 1H).
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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